

A Comparative Efficacy Analysis: Olaparib vs. Niraparib in Ovarian Cancer Maintenance Therapy

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Compound of Interest

Compound Name: S-22153

Cat. No.: B10774458

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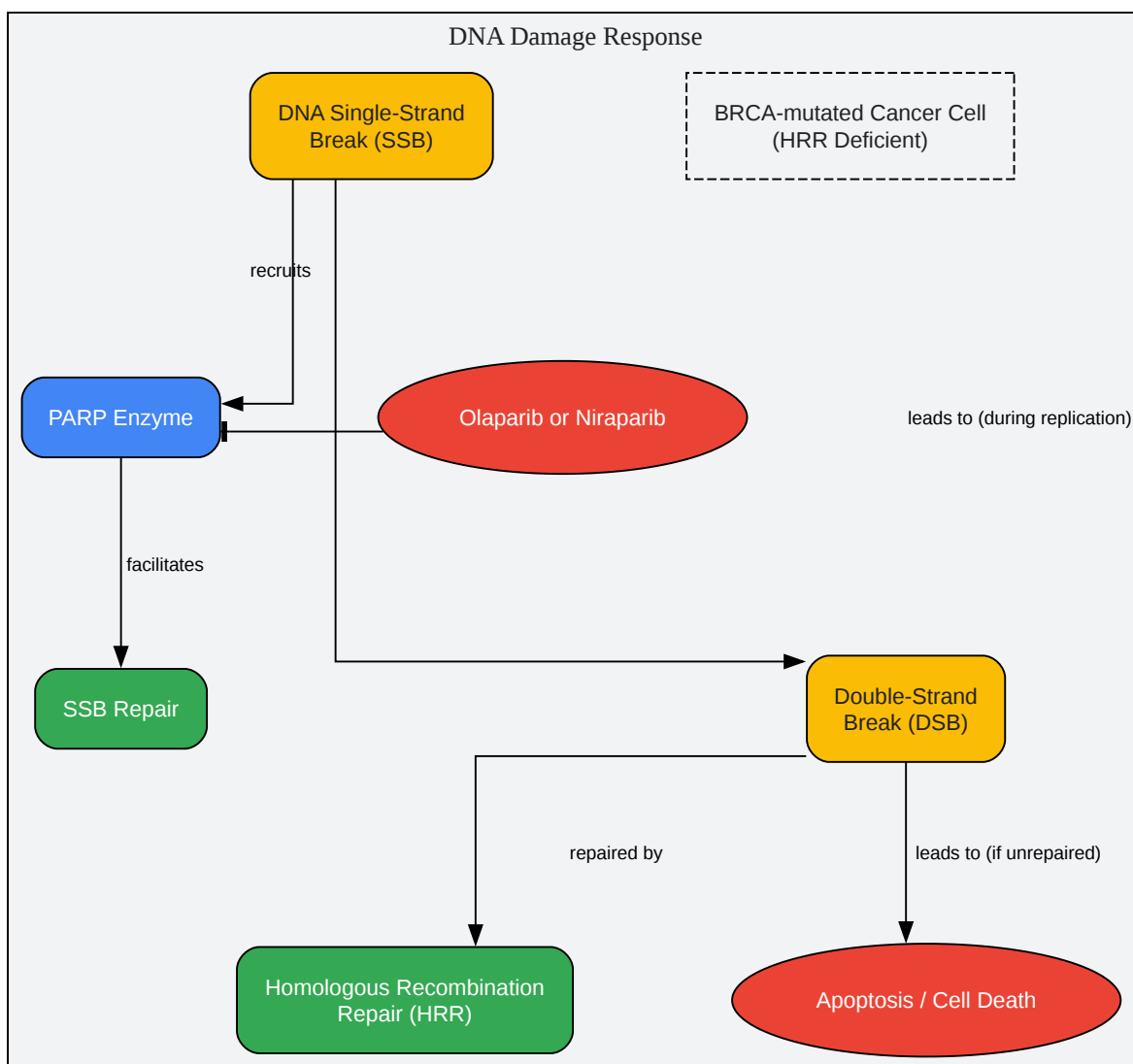
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and safety profiles of two leading poly (ADP-ribose) polymerase (PARP) inhibitors, Olaparib and Niraparib. The information presented is collated from key clinical trials and is intended to provide an objective overview for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting DNA Repair Pathways

Both Olaparib and Niraparib are potent inhibitors of the PARP enzyme, which plays a critical role in the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, these drugs lead to an accumulation of SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inability to repair these DSBs results in synthetic lethality and cell death.^{[1][2]}

The primary signaling pathway targeted by both compounds is the DNA damage response (DDR) pathway. Specifically, they exploit deficiencies in the HRR pathway, a key mechanism for repairing DSBs.



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Fig. 1: Simplified PARP inhibitor signaling pathway.

Quantitative Data Summary

The following tables summarize the efficacy and safety data from pivotal clinical trials for Olaparib (SOLO-2) and Niraparib (NOVA). It is important to note that these were not head-to-head trials, and patient populations may have differed.

Table 1: Efficacy Data - Progression-Free Survival (PFS)

Compound	Trial	Patient Population	Median PFS (Drug Arm)	Median PFS (Placebo Arm)	Hazard Ratio (HR) [95% CI]
Olaparib	SOLO-2	Platinum-sensitive, relapsed, gBRCA-mutated ovarian cancer	19.1 months	5.5 months	0.30 [0.22-0.41]
Niraparib	NOVA	Platinum-sensitive, relapsed, gBRCA-mutated ovarian cancer	21.0 months	5.5 months	0.27 [0.17-0.41]
Niraparib	NOVA	Platinum-sensitive, relapsed, non-gBRCA-mutated ovarian cancer (HRD-positive)	9.3 months	3.9 months	0.38 [0.24-0.59]

Data sourced from respective clinical trial publications.

Table 2: Safety Data - Common Grade ≥ 3 Adverse Events (%)

Adverse Event	Olaparib (SOLO-2)	Niraparib (NOVA)	Placebo (SOLO-2)	Placebo (NOVA)
Anemia	20%	25%	2%	0%
Neutropenia	5%	20%	4%	2%
Thrombocytopenia	1%	34%	<1%	<1%
Nausea	2%	3%	0%	2%
Fatigue/Asthenia	4%	8%	2%	<1%

Data sourced from respective clinical trial publications. A network meta-analysis suggested that Olaparib may have a superior safety profile concerning grade ≥ 3 adverse events compared to Niraparib.[\[3\]](#)

Experimental Protocols

The methodologies for the key clinical trials are outlined below to provide context for the presented data.

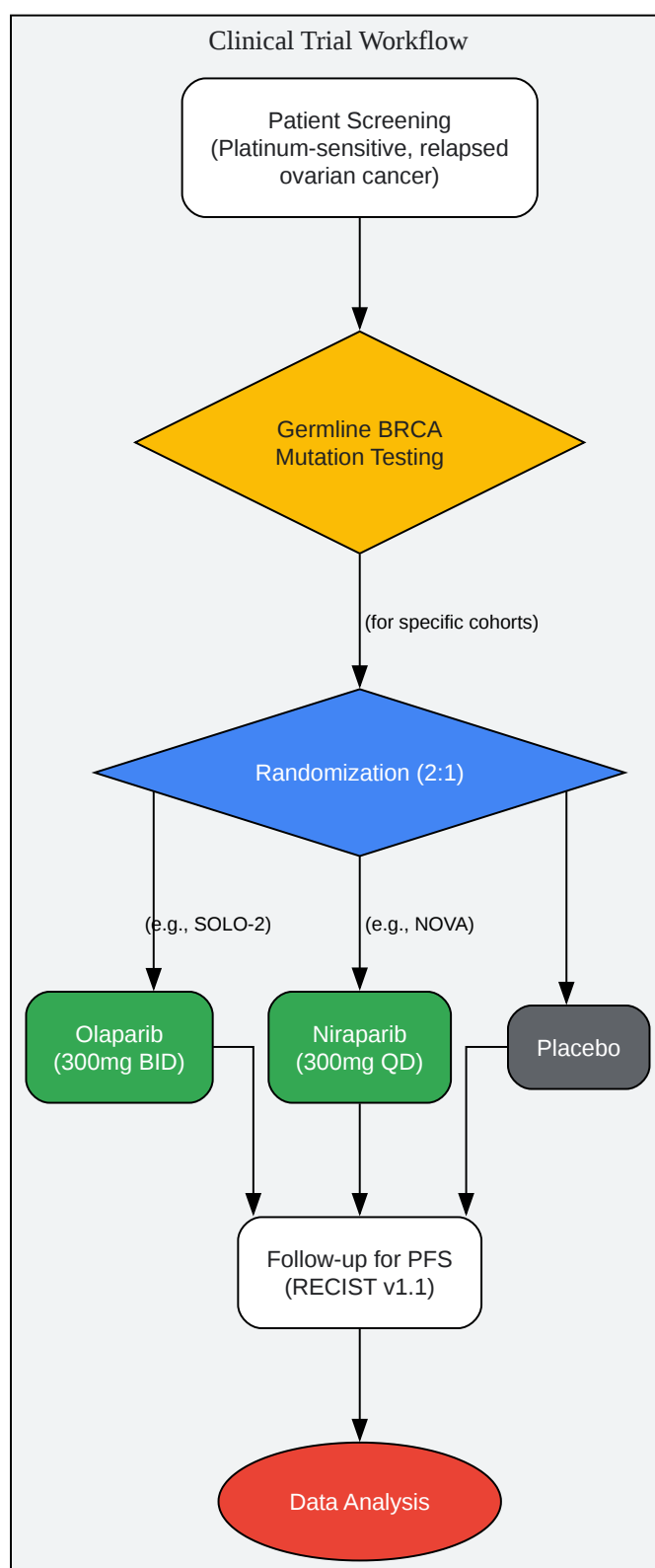
SOLO-2 (Olaparib)

- Study Design: A Phase III, randomized, double-blind, placebo-controlled, multicenter trial.
- Patient Population: Patients with platinum-sensitive, relapsed, germline BRCA1/2-mutated ovarian, fallopian tube, or primary peritoneal cancer.
- Treatment Arms:
 - Olaparib tablets (300 mg twice daily).
 - Placebo tablets.

- Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS) using RECIST v1.1.
- Randomization: 2:1 ratio (Olaparib to Placebo).

NOVA (Niraparib)

- Study Design: A Phase III, randomized, double-blind, placebo-controlled, multicenter trial.
- Patient Population: Patients with platinum-sensitive, recurrent ovarian, fallopian tube, or primary peritoneal cancer. The study included two independent cohorts: one with a germline BRCA mutation and one without.
- Treatment Arms:
 - Niraparib (300 mg once daily).
 - Placebo.
- Primary Endpoint: Progression-Free Survival (PFS).
- Randomization: 2:1 ratio (Niraparib to Placebo).



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Fig. 2: Generalized experimental workflow for pivotal PARP inhibitor trials.

Conclusion

Both Olaparib and Niraparib have demonstrated significant efficacy as maintenance therapy for patients with platinum-sensitive recurrent ovarian cancer, particularly in those with BRCA mutations. While efficacy appears comparable in the gBRCA-mutated population based on separate trials, there are notable differences in their safety profiles, especially concerning hematological toxicities.[4][5] The choice between these agents may depend on individual patient characteristics and tolerability. Further head-to-head clinical trials are needed for a direct comparison of these two important therapeutic agents.

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